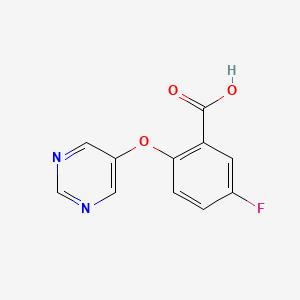
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid is an organic compound with the molecular formula C11H7FN2O3 It is a fluorinated benzoic acid derivative, which incorporates a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-hydroxybenzoic acid and 5-bromopyrimidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 5-fluoro-2-hydroxybenzoic acid reacts with 5-bromopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-(pyrimidin-2-yloxy)benzoic acid: Similar structure but with the pyrimidine ring attached at a different position.
5-Fluoro-2-(pyridin-3-yloxy)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Propiedades
Fórmula molecular |
C11H7FN2O3 |
|---|---|
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
5-fluoro-2-pyrimidin-5-yloxybenzoic acid |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-2-10(9(3-7)11(15)16)17-8-4-13-6-14-5-8/h1-6H,(H,15,16) |
Clave InChI |
SLJZCMWIMUTTNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)O)OC2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



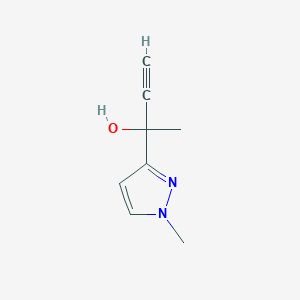
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
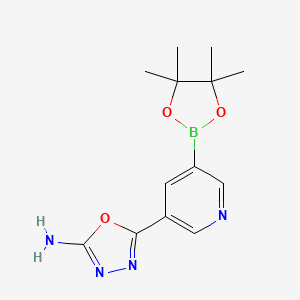
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
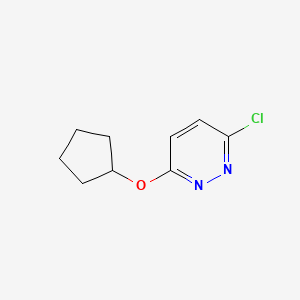
dimethyl-](/img/structure/B13989057.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
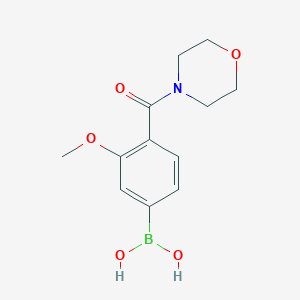
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)

